Usp7-IN-1

Description

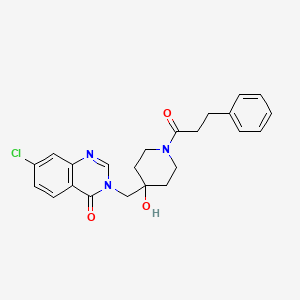

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITWIBXKKHFDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of USP7-IN-1 in Cancer Cells

Executive Summary: Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target in oncology due to its critical role in regulating the stability of numerous proteins involved in tumor progression and suppression. Overexpressed in various cancers, USP7's modulation of key cellular pathways, most notably the p53-MDM2 axis, makes it an attractive molecule for inhibitor development. USP7-IN-1 is a selective, reversible small-molecule inhibitor of USP7. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound and other USP7 inhibitors in cancer cells. It details the canonical p53-dependent pathways, explores critical p53-independent effects including the induction of endoplasmic reticulum (ER) and oxidative stress, and dysregulation of the cell cycle via CDK1. This document synthesizes quantitative data, presents detailed experimental protocols, and provides visual diagrams of key pathways and workflows to serve as a resource for researchers and drug development professionals.

Introduction to USP7 in Oncology

The Ubiquitin-Proteasome System (UPS) is a pivotal cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the ubiquitination process, rescuing proteins from degradation and regulating their function. USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a prominent DUB that plays a central role in various cellular processes, including DNA damage repair, cell cycle control, and apoptosis.

High levels of USP7 are correlated with tumor progression and poor prognosis in numerous cancers, including breast, prostate, colon, and lung cancer. Its oncogenic role is largely attributed to its ability to deubiquitinate and stabilize key oncoproteins and negative regulators of tumor suppressors. The most well-characterized substrates are the E3 ubiquitin ligase MDM2 and the tumor suppressor p53, placing USP7 at the core of a critical cancer-related pathway.

This compound: A Selective Inhibitor Profile

This compound is a selective and reversible inhibitor of USP7. While it serves as a valuable tool compound for studying USP7 biology, its potency is modest compared to other inhibitors in development. The following table summarizes its biochemical and cellular activity and provides context by comparing it with other notable USP7 inhibitors.

Table 1: Potency of USP7 Inhibitors

| Compound | Type | IC50 (Biochemical) | GI50 / Cellular IC50 | Cell Line(s) | Reference(s) |

|---|---|---|---|---|---|

| This compound | Reversible Inhibitor | 77 µM | 67 µM | HCT116 | |

| P5091 | Allosteric Inhibitor | ~2 µM | ~10 µM (for 50% viability loss) | MM1.S, T47D, MCF7 | |

| FX1-5303 | Inhibitor | N/A | <50 nM | Multiple Myeloma, AML | |

| GNE-6640 | Non-covalent Inhibitor | N/A | Varies (See ref) | 181 cell lines |

| P22077 | Non-selective Inhibitor | N/A | >1 µM | p53 WT cell lines | |

Core Mechanisms of Action

The anti-cancer effects of USP7 inhibition are not driven by a single pathway but rather a network of interconnected cellular responses. These can be broadly categorized into p53-dependent and p53-independent mechanisms.

The p53-MDM2 Axis (p53-Dependent Pathway)

The most extensively studied mechanism of USP7 inhibitors involves the reactivation of the p53 tumor suppressor pathway. In unstressed cells, USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53 for proteasomal degradation. The binding affinity of USP7 for MDM2 is significantly higher than for p53, meaning that under normal conditions, USP7's primary role is to stabilize MDM2, thereby promoting p53 turnover.

Inhibition of USP7 by compounds like this compound disrupts this balance. The loss of USP7 activity leads to the increased auto-ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels allows p53 to accumulate, leading to the activation of its downstream targets, which induce cell cycle arrest and apoptosis.

p53-Independent Mechanisms

Several studies have demonstrated that USP7 inhibitors can induce cell death and DNA damage irrespective of the p53 status of the cancer cells, highlighting a broader mechanism of action.

A key p53-independent mechanism is the induction of cellular stress. By inhibiting the deubiquitination of a wide range of proteins, USP7 inhibitors cause a massive accumulation of polyubiquitinated proteins. This proteotoxic stress overwhelms the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or "ER stress." Concurrently, this cellular state leads to an increase in intracellular Reactive Oxygen Species (ROS). The combination of sustained ER stress and high oxidative stress ultimately converges to trigger apoptosis.

USP7 plays a crucial role in regulating the cell cycle by limiting the activity of Cyclin-Dependent Kinase 1 (CDK1). It achieves this in part by interacting with and maintaining the cytoplasmic localization of the phosphatase PP2A. When USP7 is inhibited, PP2A activity is altered, leading to a widespread and untimely activation of CDK1 throughout all phases of the cell cycle. This premature activation of mitotic signaling causes significant DNA damage, which is toxic to cells and contributes to their death, independent of p53.

Regulation of Other Oncogenic and Immune Pathways

Beyond the major axes described above, USP7 inhibition affects a host of other cancer-relevant substrates:

-

FOXM1: In triple-negative breast cancer, USP7 stabilizes the oncoprotein Forkhead Box M1 (FOXM1). Inhibition of USP7 leads to FOXM1 degradation and suppresses tumor growth.

-

N-Myc and EZH2: In neuroblastoma, USP7 inhibition leads to the degradation of the oncogenic drivers N-Myc and EZH2, contributing to apoptosis.

-

Immune Modulation: USP7 stabilizes the transcription factor Foxp3, which is crucial for the immunosuppressive function of regulatory T cells (Tregs). USP7 inhibition can destabilize Foxp3, impairing Treg function and potentially enhancing anti-tumor immunity.

Quantitative Data Summary

The cellular consequences of USP7 inhibition have been quantified across numerous studies. The table below summarizes key findings.

Table 2: Cellular Effects of USP7 Inhibition

| Inhibitor/Method | Cell Line(s) | Effect | Quantitative Value | Reference(s) |

|---|---|---|---|---|

| p5091 (10 µM) | T47D | Decrease in cell viability | ~50% after 3 days | |

| p5091 (10 µM) | MCF7 | Decrease in cell viability | ~50% after 2 days | |

| p5091 (10 µM) | MCF7 | Reduction in colony diameter | ~45% | |

| p5091 (10 µM) | T47D | Reduction in colony diameter | ~85% |

| shRNA knockdown | MCF7 | Decrease in USP7 protein level | ~60% | |

Key Experimental Protocols

Verifying the mechanism of action of a USP7 inhibitor like this compound involves a standard set of biochemical and cell-based assays.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay directly measures the enzymatic activity of USP7 and its inhibition by a compound. A common method uses a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).

-

Principle: USP7 cleaves the AMC group from the ubiquitin substrate, releasing the fluorophore and generating a measurable signal.

-

Protocol:

-

Reconstitute purified recombinant USP7 enzyme in assay buffer (e.g., 50 mM Tris, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, pH 7.6).

-

Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.

-

In a 384-well black plate, add the USP7 enzyme.

-

Add the diluted this compound or DMSO vehicle control. Pre-incubate for 30 minutes at 25°C.

-

Initiate the reaction by adding Ub-AMC substrate (e.g., 300 nM final concentration).

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding acetic acid (100 mM final concentration).

-

Read fluorescence on a plate reader at Ex/Em wavelengths of ~380/460 nm.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTS) Assay

This assay measures the effect of an inhibitor on cell proliferation and viability.

-

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Treat cells in triplicate with the compound dilutions or DMSO control. Ensure the final DMSO concentration is constant and low (e.g., 0.5%).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-3 hours in a humidified incubator.

-

Measure the absorbance at 490-492 nm using a plate reader.

-

Calculate GI50 (50% growth inhibition) values using a sigmoidal dose-response curve fit.

-

Western Blotting for Protein Level Analysis

This technique is used to detect changes in the levels of specific proteins (e.g., p53, MDM2, USP7) following inhibitor treatment.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-MDM2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two or more proteins interact within the cell (e.g., the interaction between USP7 and MDM2).

-

Principle: An antibody to a specific protein is used to pull that protein out of a lysate, along with any proteins bound to it.

-

Protocol:

-

Lyse cells with a non-denaturing lysis buffer (e.g., RIPA or a Triton X-100 based buffer) to preserve protein-protein interactions.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate with an antibody against the "bait" protein (e.g., anti-USP7) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-MDM2).

-

Conclusion and Future Directions

The mechanism of action of USP7 inhibitors like this compound in cancer cells is complex and multifaceted. While the reactivation of the p53 pathway via MDM2 destabilization is a cornerstone of its anti-tumor activity, p53-independent pathways, including the induction of proteotoxic and oxidative stress and the dysregulation of cell cycle kinases, are critical contributors to its efficacy. This broad activity profile suggests that USP7 inhibition could be effective across a range of tumors with different genetic backgrounds.

Although several potent USP7 inhibitors have been developed in preclinical studies, none have yet entered clinical trials. Future research will need to focus on developing inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical evaluation. Furthermore, the diverse mechanisms of USP7 suggest significant potential for combination therapies, for instance, with DNA damaging agents, proteasome inhibitors, or immunotherapy, to achieve synergistic anti-cancer effects. Continued investigation into the expanding list of USP7 substrates will further illuminate its role in tumorigenesis and refine strategies for therapeutic intervention.

The Role of USP7-IN-1 in p53-MDM2 Pathway Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in oncology, primarily through its modulation of the p53-MDM2 tumor suppressor axis. USP7 stabilizes the E3 ubiquitin ligase MDM2 by removing ubiquitin tags, thereby preventing its proteasomal degradation.[1][2][3] Active MDM2, in turn, ubiquitinates the tumor suppressor p53, marking it for degradation.[4][5] This intricate relationship maintains low p53 levels in unstressed cells. The inhibition of USP7 presents a compelling therapeutic strategy to reactivate p53 signaling in cancers with wild-type p53.[1][6] Small molecule inhibitors, such as USP7-IN-1, disrupt this cycle, leading to MDM2 auto-ubiquitination and degradation, which consequently stabilizes p53, allowing it to induce cell cycle arrest and apoptosis.[1][7] This guide provides an in-depth overview of the mechanism of USP7 inhibition, quantitative data on representative inhibitors, detailed experimental protocols for studying the pathway, and visualizations of the core biological and experimental processes.

The USP7-p53-MDM2 Signaling Axis

Under normal physiological conditions, USP7 plays a pivotal role in a negative feedback loop that controls p53 levels. USP7 directly binds to and deubiquitinates MDM2, protecting it from auto-ubiquitination and subsequent degradation.[1][8] This stabilization of MDM2 ensures its availability to act as an E3 ligase for p53.[4] MDM2 binds to p53, promoting its ubiquitination and targeting it for destruction by the proteasome, thus keeping tumor suppressor activity in check.[4][5]

Inhibition of USP7's deubiquitinase activity disrupts this balance. When USP7 is inhibited, it can no longer stabilize MDM2. This leads to an increase in MDM2 auto-ubiquitination and its rapid degradation.[1][9] The resulting depletion of MDM2 allows p53 to accumulate, leading to the transcriptional activation of its target genes, such as p21, which promotes cell cycle arrest and apoptosis.[1][10] Therefore, targeting USP7 offers a promising strategy to restore p53 function in malignant cells.[6]

Quantitative Data on USP7 Inhibitors

A variety of small molecule inhibitors targeting USP7 have been developed. While this compound is a known inhibitor, other compounds have demonstrated significantly higher potency in both biochemical and cellular assays. The following table summarizes key quantitative metrics for this compound and other representative inhibitors.

| Inhibitor | Type | Target Engagement | Cellular Activity | Reference |

| This compound | Reversible | IC50: 77 µM (Biochemical) | GI50: 67 µM (HCT116 cell growth inhibition) | [11] |

| P5091 | Reversible | IC50: ~20-40 µM | Induces MM cell death; overcomes bortezomib resistance | [1][10] |

| FT671 | Non-covalent, Reversible | IC50: 52-69 nM (Biochemical) | Elevates p53; induces p21; inhibits tumor growth in vivo | [10][12] |

| FX1-5303 | Reversible | IC50: 0.29 nM (Biochemical) | EC50: 5.6 nM (p53 accumulation); IC50: 15 nM (MM.1S cell viability) | [13] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by half.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response (e.g., protein accumulation).

-

GI50 (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of USP7 inhibitors on the p53-MDM2 pathway.

Biochemical USP7 Deubiquitinase Activity Assay

This assay quantifies the enzymatic activity of USP7 and its inhibition by compounds like this compound using a fluorogenic substrate.[14][15]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Enzyme: Dilute purified recombinant USP7 protein to the desired final concentration (e.g., 1-5 nM) in assay buffer.

-

Substrate: Prepare a stock solution of Ubiquitin-AMC (Ub-AMC) and dilute to the final working concentration (e.g., 50-100 nM) in assay buffer.

-

Inhibitor: Prepare serial dilutions of this compound or other test compounds in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration does not exceed 1%.[15]

-

-

Assay Procedure (96-well format):

-

Add 50 µL of diluted USP7 enzyme to each well of a black 96-well plate.

-

Add 25 µL of the diluted inhibitor or DMSO vehicle control to the appropriate wells.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the diluted Ub-AMC substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blotting for p53 and MDM2 Levels

Western blotting is used to detect changes in the protein levels of p53 and MDM2 in cells following treatment with a USP7 inhibitor.[10][16]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCT116, U2OS) in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).[10]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[17]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify the band intensities using image analysis software and normalize the levels of p53 and MDM2 to the loading control.

-

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and viability, typically using a metabolic indicator.

Methodology (using MTS reagent): [9]

-

Cell Plating:

-

Trypsinize and count cells.

-

Seed cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compounds to the wells. Include wells with vehicle control (DMSO) and wells with medium only (background).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

Viability Measurement:

-

Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 or IC50 value.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if USP7 and MDM2 physically interact within the cell and whether an inhibitor can disrupt this interaction.

Methodology:

-

Cell Lysate Preparation:

-

Culture and treat cells as required.

-

Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40 and protease inhibitors).

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Pre-Clearing:

-

Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody targeting the protein of interest (e.g., anti-USP7) or a negative control IgG antibody to the pre-cleared lysate.

-

Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add fresh Protein A/G beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by gentle centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold IP lysis buffer.

-

-

Elution and Analysis:

-

Resuspend the final bead pellet in 1X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Analyze the eluate by Western blotting using an antibody against the suspected interacting partner (e.g., anti-MDM2). Include the input lysate and IgG control lanes for comparison.[18]

-

Conclusion

The inhibition of USP7, exemplified by compounds ranging from the micromolar inhibitor this compound to highly potent nanomolar inhibitors like FT671 and FX1-5303, represents a validated and promising strategy for cancer therapy. By destabilizing MDM2, these inhibitors effectively reactivate the p53 tumor suppressor pathway, leading to cell growth inhibition and apoptosis in p53 wild-type cancers. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers to investigate the USP7-p53-MDM2 axis, evaluate novel inhibitors, and further elucidate the therapeutic potential of targeting this critical cellular pathway.

References

- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. amsbio.com [amsbio.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

Usp7-IN-1 effects on DNA damage response pathways

An In-depth Technical Guide to the Effects of Usp7-IN-1 on DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of the DNA damage response (DDR) and a promising target for cancer therapy. Its role in stabilizing key proteins involved in cell cycle control and DNA repair pathways makes it a pivotal node in maintaining genomic integrity. This technical guide provides a comprehensive overview of this compound, a selective inhibitor of USP7, and its multifaceted effects on DDR pathways. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the complex signaling networks it perturbs.

Introduction: USP7, a Master Regulator of Genome Stability

The DNA Damage Response is a complex signaling network essential for maintaining genomic integrity. Post-translational modifications, particularly ubiquitination and deubiquitination, play a vital role in the coordination of these pathways.[1] USP7, also known as Herpes-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from a wide array of substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function.[2][3]

USP7's substrates are critically involved in tumorigenesis and the DDR, including the tumor suppressor p53, the E3 ubiquitin ligase MDM2, the checkpoint kinase Chk1, and components of DNA repair machinery.[2][4][5][6] Due to its central role, USP7 is frequently overexpressed in various cancers, contributing to tumor progression and making it an attractive therapeutic target.[2]

This compound is a selective and reversible inhibitor of USP7.[7] By inhibiting the deubiquitinating activity of USP7, this compound effectively destabilizes USP7 substrates, triggering downstream effects that are predominantly anti-proliferative and pro-apoptotic in cancer cells.

Core Mechanism: this compound and the Perturbation of DDR Pathways

This compound's primary mechanism of action is the inhibition of USP7's enzymatic activity. This leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for degradation by the proteasome. The consequences of this action ripple through several interconnected DDR pathways.

The p53-MDM2 Axis

The relationship between USP7, MDM2, and the tumor suppressor p53 is one of the most well-characterized aspects of USP7 function.

-

In normal conditions: USP7 deubiquitinates and stabilizes MDM2, the primary E3 ligase for p53. A stable MDM2 keeps p53 levels low by continuously ubiquitinating it for degradation.[8][9]

-

Effect of this compound: Inhibition of USP7 by this compound leads to the destabilization and degradation of MDM2. The loss of MDM2 allows for the accumulation and activation of p53.[9] Activated p53 can then induce cell cycle arrest or apoptosis, crucial anti-tumor responses.[10] This dynamic highlights USP7's dual role; while it can deubiquitinate p53 directly, its predominant effect in many cancers is the stabilization of MDM2.[11]

References

- 1. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]

- 2. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of USP7/HAUSP in response to DNA damage: Yet another role for ATM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. USP7 controls Chk1 protein stability by direct deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

USP7-IN-1: A Technical Guide for Studying the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of USP7-IN-1 as a pivotal tool for investigating the ubiquitin-proteasome system (UPS). The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation, and its dysregulation is implicated in numerous diseases, including cancer. Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in this system by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] this compound is a selective and reversible inhibitor of USP7, making it an invaluable chemical probe to explore the therapeutic potential of USP7 inhibition and to dissect its complex biological functions.

Data Presentation: Quantitative Analysis of USP7 Inhibitors

The following table summarizes the quantitative data for this compound and other relevant USP7 inhibitors, providing a comparative overview of their potency and cellular effects.

| Compound Name | IC50 (µM) | GI50 (µM) | Cell Line | Notes |

| This compound | 77 | 67 | HCT116 | A selective and reversible inhibitor of USP7. Shows no inhibition of USP8, USP5, Uch-L1, Uch-L3 or caspase 3.[2] |

| GNE-6640 | Not specified | Not specified | 181 cell lines | Potent and selective USP7 inhibitor. Cellular responses are predicted by TP53 mutation status. |

| GNE-6776 | Not specified | 27.2 (72h), 31.4 (96h) | MCF7 | New generation USP7 inhibitor that increases STF reporter activity in Wnt/β-catenin signaling. |

| P5091 | Not specified | 2, 5, 10, 20 (dose-dependent) | T47D, MCF7 | Allosteric small-molecule inhibitor of USP7. |

| FT671 | Not specified | Not specified | Not specified | A potent and selective USP7 inhibitor that destabilizes USP7 substrates like MDM2 and elevates p53 levels. |

| FX1-5303 | 0.00029 | 0.015 | MM.1S | A potent and highly selective tetrahydroquinoline bi-aryl USP7 inhibitor. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving USP7 and a typical experimental workflow for studying the effects of this compound.

The Ubiquitin-Proteasome System

This diagram provides a simplified overview of the ubiquitin-proteasome system, highlighting the roles of E1, E2, and E3 enzymes in ubiquitinating substrate proteins for degradation by the 26S proteasome, and the counteracting role of deubiquitinating enzymes (DUBs) like USP7.

Caption: Overview of the Ubiquitin-Proteasome System.

Regulation of the p53-MDM2 Pathway by USP7

USP7 plays a critical, yet complex, role in regulating the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. USP7 can deubiquitinate and stabilize both p53 and MDM2.[3] Under normal conditions, USP7 primarily deubiquitinates MDM2, leading to p53 degradation. However, under cellular stress, USP7 can shift its activity towards stabilizing p53.[4]

Caption: USP7's dual role in the p53-MDM2 pathway.

USP7 in Wnt/β-catenin Signaling

Recent studies have implicated USP7 as a regulator of the Wnt/β-catenin signaling pathway. USP7 can deubiquitinate and stabilize Axin, a key component of the β-catenin destruction complex, thereby acting as a negative regulator of the pathway.[5]

Caption: USP7's role in Wnt/β-catenin signaling.

Experimental Workflow: Assessing the Effect of this compound on Substrate Stability

This diagram outlines a typical workflow for investigating how this compound affects the stability of a putative USP7 substrate protein.

Caption: Workflow for this compound substrate stability assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound (and other inhibitors as required)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from media-only wells. The GI50 value can be determined by plotting the percentage of growth inhibition against the log of the inhibitor concentration.

Western Blotting for Substrate Stabilization

This protocol is designed to determine if inhibition of USP7 by this compound leads to a change in the protein levels of a putative substrate.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-USP7, anti-substrate, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate and treat cells with this compound as described in the cell viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

This protocol is used to investigate the physical interaction between USP7 and its substrate proteins.

Materials:

-

Cells expressing the proteins of interest (endogenously or via transfection)

-

Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-substrate)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., Co-IP lysis buffer)

-

Elution buffer (e.g., Laemmli buffer)

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Lyse cells with Co-IP lysis buffer and clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling.

-

Analyze the eluted proteins by Western blotting, probing for both the bait protein (the one targeted by the IP antibody) and the putative interacting partner. The presence of the interacting partner in the eluate indicates an interaction.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Western blot protocol | Abcam [abcam.com]

Usp7-IN-1 and its Impact on Tumor Suppressor Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in oncology, playing a pivotal role in the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumorigenesis. Its ability to deubiquitinate and thereby stabilize both oncoproteins and key negative regulators of tumor suppressors makes it a compelling target for cancer therapy. The inhibition of USP7 offers a promising strategy to indirectly stabilize and reactivate critical tumor suppressor pathways. This technical guide provides an in-depth analysis of the impact of USP7 inhibition on the stability of key tumor suppressors, with a focus on the effects mediated by representative small molecule inhibitors, including Usp7-IN-1. We will delve into the molecular mechanisms, present quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways.

Introduction to USP7

USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1] Dysregulation of USP7 expression or activity is linked to the progression of various cancers, often correlating with poor prognosis.[2] USP7's role is complex, as it can stabilize both tumor suppressors, like p53, and oncoproteins or their stabilizers, such as MDM2 (Mouse double minute 2 homolog) and DNMT1.[2][3] The therapeutic rationale for USP7 inhibition hinges on shifting this balance to favor the accumulation of tumor suppressors.

While several USP7 inhibitors have been developed (e.g., P5091, FT671), this guide will reference "this compound," a selective and reversible inhibitor of USP7, as a focal point where data is available, and supplement with findings from other well-characterized inhibitors to provide a comprehensive overview of the target's therapeutic potential.[4]

Impact of USP7 Inhibition on Tumor Suppressor Stability

The primary anti-tumor effect of USP7 inhibition is the reactivation of tumor suppressor pathways. This is achieved by preventing the deubiquitination of key proteins, leading to altered stability and function.

The p53 Pathway

The tumor suppressor p53 is a master regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence.[5] In unstressed cells, p53 levels are kept low primarily through ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation.[6]

USP7 plays a dual, and context-dependent, role in this axis. It can directly deubiquitinate and stabilize p53.[7] However, it more strongly binds to and stabilizes MDM2 by removing its auto-ubiquitination chains.[7] This stabilization of MDM2 leads to enhanced p53 degradation.[8] Consequently, the net effect of high USP7 activity in many cancers is the suppression of the p53 pathway.

Inhibition of USP7 with compounds like this compound disrupts the stabilization of MDM2, leading to its auto-ubiquitination and subsequent degradation.[8] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, which can then transcribe target genes like CDKN1A (p21) to induce cell cycle arrest and apoptosis.[8][9]

The PTEN Pathway

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that antagonizes the pro-survival PI3K-AKT signaling pathway.[10] The function and localization of PTEN are regulated by post-translational modifications, including ubiquitination. Monoubiquitination of PTEN facilitates its nuclear import, a process crucial for its functions in maintaining genomic stability.[11]

USP7 has been identified as a deubiquitinase for PTEN.[12] Specifically, USP7-mediated deubiquitination of nuclear PTEN can lead to its exclusion from the nucleus, thereby diminishing its tumor-suppressive functions related to cell cycle control.[12][13] Inhibition of USP7 can, therefore, restore the monoubiquitinated state of PTEN, promoting its nuclear localization and function.[10]

The FOXO Pathway

The Forkhead box O (FOXO) family of transcription factors act as tumor suppressors by regulating genes involved in apoptosis, cell cycle arrest, and resistance to oxidative stress. The activity of FOXO proteins is tightly controlled by post-translational modifications. Monoubiquitination enhances FOXO1's transcriptional activity by promoting its binding to the promoter regions of target genes.[4]

USP7 interacts with and deubiquitinates FOXO1, leading to a suppression of its transcriptional activity.[9] This occurs through decreased occupancy of FOXO1 on the promoters of its target genes.[14] Inhibition of USP7 prevents this deubiquitination, thereby sustaining FOXO1 in an active, monoubiquitinated state, which enhances its tumor-suppressive transcriptional program.

Quantitative Data on USP7 Inhibitors

The efficacy of USP7 inhibitors is determined by their biochemical potency against the enzyme and their cellular effects on viability and target protein levels.

Table 1: Biochemical and Cellular Potency of Representative USP7 Inhibitors

| Compound | Target | IC50 / EC50 | Cell Line | GI50 / Viability IC50 | Citation |

| This compound | USP7 | 77 µM (IC50) | HCT116 | 67 µM (GI50) | [4] |

| P5091 | USP7 | 4.2 µM (EC50) | Multiple Myeloma | 6-14 µM | [9] |

| FT671 | USP7 | <1 nM (IC50) | MM.1S | 33 nM | [8] |

Table 2: Cellular Effects of USP7 Inhibitor P5091 in Ovarian Cancer Cells

| Cell Line | p53 Status | Treatment (50 µM P5091, 18h) | % Cells in G1 Phase | % Cells in G2/M Phase | % Necrotic Cells | Citation |

| HeyA8 | Wild-Type | Control | 55.1 | 18.2 | ~5 | [15] |

| P5091 | 68.3 | 11.5 | 23.8 | [15] | ||

| OVCAR-8 | Mutant | Control | 60.2 | 22.1 | ~4 | [15] |

| P5091 | 70.1 | 15.3 | 10.8 | [15] |

Key Experimental Protocols

Verifying the mechanism of action of a USP7 inhibitor involves a series of standard and specialized molecular biology techniques.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to demonstrate the physical interaction between USP7 and a substrate (e.g., MDM2, PTEN) and to assess the levels of these proteins following inhibitor treatment.

Methodology:

-

Cell Lysis: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[16]

-

Pre-clearing: Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[17]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-USP7) overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 1-4 hours.[18]

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[16]

-

Elution: Elute the protein complexes from the beads by boiling in 2X Laemmli sample buffer.[17]

-

Western Blotting: Separate the eluted proteins and input lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the bait protein (USP7) and expected interacting partners (e.g., MDM2, p53, PTEN).

In Vivo Ubiquitination Assay

This assay is crucial for demonstrating that a USP7 inhibitor increases the ubiquitination of a target substrate.

Methodology:

-

Transfection (Optional): For enhanced signal, transfect cells with plasmids expressing HA-tagged Ubiquitin and the protein of interest (e.g., Myc-tagged MDM2).

-

Inhibitor Treatment: Treat cells with this compound or vehicle control. Crucially, add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the culture period. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.[19]

-

Denaturing Lysis: Lyse the cells in a denaturing buffer containing 1% SDS. Boil and sonicate the lysate to disrupt protein-protein interactions, ensuring that only covalently linked ubiquitin is detected.[18]

-

Immunoprecipitation: Dilute the lysate 1:10 in a non-denaturing buffer and immunoprecipitate the protein of interest (e.g., with an anti-Myc antibody).

-

Western Blotting: Elute the immunoprecipitated protein and analyze by Western blot. Probe the membrane with an anti-HA antibody to detect the polyubiquitin chains. A smear or ladder of high-molecular-weight bands indicates ubiquitination.

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol measures the effect of this compound on cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells in triplicate with a serial dilution of this compound (e.g., from 100 µM to 10 nM). Include a vehicle-only (DMSO) control.[4]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[4]

-

Reagent Addition: Add MTS reagent (or CellTiter-Glo reagent) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[20]

-

Measurement: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle control and plot the results as a dose-response curve. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using a suitable sigmoidal curve fit.[4]

Conclusion and Future Directions

The inhibition of USP7 represents a powerful therapeutic strategy for reactivating tumor suppressor pathways that are frequently silenced in cancer. By destabilizing oncoproteins and key negative regulators like MDM2, inhibitors such as this compound can lead to the accumulation and functional restoration of p53, PTEN, and FOXO family proteins. This guide has outlined the core mechanisms, provided available quantitative data, and detailed essential protocols for investigating these effects.

Future research should focus on developing more potent and selective USP7 inhibitors with favorable pharmacokinetic properties. While preclinical data is promising, no USP7 inhibitor has yet advanced into clinical trials.[21] Further work is needed to identify patient populations most likely to respond, potentially those with wild-type p53 tumors, and to explore combination therapies, for instance with DNA damaging agents or immunotherapy, to achieve synergistic anti-tumor effects.[21] The continued exploration of the USP7-regulated ubiquitinome will undoubtedly uncover new therapeutic opportunities and deepen our understanding of its role in cancer biology.

References

- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Robust p53 stabilization is dispensable for its activation and tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The equilibrium of tumor suppression: DUBs as active regulators of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitination regulates PTEN nuclear import and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Deubiquitination and stabilization of PTEN by USP13 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scbt.com [scbt.com]

- 17. usbio.net [usbio.net]

- 18. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of Usp7-IN-1 in Neurodegenerative Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide range of proteins.[1][2][3] By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing numerous cellular processes, including cell cycle control, DNA damage repair, and apoptosis.[1][4] Emerging evidence has implicated USP7 in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).[2][4][5] Its role in modulating protein homeostasis, neuroinflammation, and neuronal survival has positioned it as a promising therapeutic target for these debilitating conditions.

This technical guide provides a comprehensive overview of the role of USP7 and its inhibition, with a focus on the investigational inhibitor Usp7-IN-1, in various neurodegenerative models. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to explore this therapeutic avenue, including quantitative data on inhibitor efficacy, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Usp7 Inhibitors in Neurodegenerative and Other Disease Models

The development of small molecule inhibitors targeting USP7 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data for various USP7 inhibitors, including their potency in different cellular contexts.

| Inhibitor | Cell Line/Model | IC50 Value | Disease Context | Reference |

| P5091 | T47D (Breast Cancer) | ~10 µM (viability) | Cancer | [6] |

| MCF7 (Breast Cancer) | ~10 µM (viability) | Cancer | [6] | |

| SHG-140 (Glioblastoma) | 1.2 µM (viability) | Cancer | [7] | |

| T98G (Glioblastoma) | 1.59 µM (viability) | Cancer | [7] | |

| P22077 | p53 WT cell lines | >1 µM (viability) | Cancer | [8] |

| FX1-5303 | p53 WT cell lines | <50 nM (viability) | Cancer | [8] |

| Almac4 | SK-N-SH (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] |

| NB-10 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |

| CHP-212 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |

| LAN-5 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |

| IMR-32 (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |

| NBL-S (Neuroblastoma) | Not determined (<50% viability at 10 µM) | Cancer | [9] | |

| GNE-6640, GNE-6446, GNE-6776 | Various cancer cell lines | Broad range of IC50s | Cancer | [10] |

| HBX41108 | Mouse neurons (SOD1 G85R) | Not specified (rescued viability) | ALS Model | [4] |

Key Signaling Pathways Modulated by Usp7 Inhibition

Inhibition of USP7 has been shown to impact several critical signaling pathways implicated in neurodegeneration. Understanding these pathways is crucial for elucidating the mechanism of action of USP7 inhibitors and for developing targeted therapeutic strategies.

The p53-Mdm2 Pathway

USP7 is a key regulator of the p53 tumor suppressor pathway. It deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[8] Inhibition of USP7 leads to the degradation of Mdm2, resulting in the accumulation and activation of p53, which can induce apoptosis in stressed or damaged cells.[8] While primarily studied in cancer, this pathway may also be relevant in neurodegenerative diseases where neuronal apoptosis is a key feature.

References

- 1. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deubiquitinase USP7 contributes to the pathogenicity of spinal and bulbar muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Inhibition Profile of Usp7-IN-1

This guide provides a comprehensive overview of the enzymatic inhibition profile of Usp7-IN-1, a selective and reversible inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from its target substrates.[1][2] Key substrates of USP7 include MDM2 (an E3 ligase for the p53 tumor suppressor), PTEN, and N-Myc, making USP7 a significant regulator in DNA damage response, epigenetic control, and cell cycle progression.[3][4] Its role in stabilizing proteins that are crucial for cancer progression has positioned USP7 as a promising therapeutic target.[4][5] this compound is a small molecule compound identified as a selective and reversible inhibitor of USP7.[6]

Enzymatic Inhibition and Cellular Activity

This compound demonstrates direct inhibitory effects on the enzymatic activity of USP7 and consequently affects the proliferation of cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (μM) | Description |

|---|

| USP7 | 77 | this compound is a selective and reversible inhibitor of USP7.[6] |

Table 2: Cell-Based Activity

| Cell Line | GI50 (μM) | Assay Duration | Description |

|---|

| HCT116 | 67 | 72 hours | this compound inhibits the proliferation of the human colon cancer cell line HCT116.[6] |

Selectivity Profile

To assess its specificity, this compound was tested against other deubiquitinases and proteases. The results indicate a high degree of selectivity for USP7.

Table 3: Off-Target Selectivity Screen

| Enzyme | Inhibition |

|---|---|

| USP8 | No inhibition observed.[6] |

| USP5 | No inhibition observed.[6] |

| Uch-L1 | No inhibition observed.[6] |

| Uch-L3 | No inhibition observed.[6] |

| Caspase 3 | No inhibition observed.[6] |

USP7 Signaling Pathway and Mechanism of Inhibition

USP7 is a key regulator of the p53 tumor suppressor pathway. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] By inhibiting USP7, compounds like this compound prevent the stabilization of MDM2. This leads to MDM2 auto-ubiquitination and degradation, which in turn allows p53 levels to rise, promoting cell cycle arrest and apoptosis.

Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the biochemical and cell-based assays used to characterize this compound.

This fluorogenic assay measures the enzymatic activity of USP7 by monitoring the cleavage of a ubiquitinated substrate.[6]

Protocol Details:

-

Enzyme Preparation: Recombinant human USP7 is diluted in USP buffer (50 mM Tris-HCl pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA) to a final concentration of 100 pM in the assay.[6]

-

Compound Preparation: this compound is prepared in 100% DMSO and tested at various concentrations, typically ranging from 91 nM to 200 μM.[6]

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for 30 minutes at 25°C in a black 384-well plate. This allows the compound to bind to the enzyme before the substrate is introduced.[6]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate, Ubiquitin-AMC (Ub-AMC), to a final concentration of 300 nM. The total reaction volume is 10 μL.[6]

-

Reaction Incubation: Plates are incubated for 60 minutes at 37°C.[6]

-

Reaction Termination: The reaction is stopped by adding acetic acid to a final concentration of 100 mM.[6]

-

Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

-

Data Analysis: Results are expressed as a percentage of the control (no inhibitor). IC50 values are calculated by fitting the data to a sigmoidal dose-response curve with a variable slope using software like GraphPad Prism.[6]

Caption: Workflow for the in vitro USP7 biochemical inhibition assay.

This colorimetric assay determines the effect of this compound on the viability and proliferation of cancer cells.[6]

Protocol Details:

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 103 cells per well and allowed to attach for 24 hours.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 50 nM to 100 μM). The final concentration of the DMSO vehicle is kept constant at 0.5%.[6]

-

Incubation: Cells are incubated with the compound for 72 hours.[6]

-

Viability Measurement: MTS reagent is added to each well, and the plates are incubated for an additional 2 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[6]

-

Data Acquisition: The absorbance is measured at 492 nm using a microplate reader.[6]

-

Data Analysis: The Growth Inhibition 50 (GI50) concentration is calculated from a sigmoidal variable slope fit of the dose-response curve.[6]

Caption: Workflow for the HCT116 cell proliferation (MTS) assay.

References

- 1. amsbio.com [amsbio.com]

- 2. Enzymatic characterisation of USP7 deubiquitinating activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

In vitro kinase assay protocol using Usp7-IN-1

Application Notes and Protocols for Usp7-IN-1

Topic: In Vitro Deubiquitinase Assay Protocol using this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in vitro deubiquitinase assay to measure the inhibitory activity of this compound against Ubiquitin-Specific Protease 7 (USP7). It is important to note that USP7 is a deubiquitinase (DUB), not a kinase; therefore, a deubiquitinase assay is the appropriate method to assess the activity of its inhibitors. This guide includes the scientific background of USP7, a summary of inhibitor activity, a step-by-step experimental protocol, and diagrams of the relevant signaling pathway and experimental workflow.

Introduction to USP7

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby regulating their stability and function.[1][2] USP7 is a key regulator in numerous critical cellular processes, including the DNA damage response, cell cycle control, apoptosis, immune response, and epigenetic regulation.[1][2][3]

Due to its role in stabilizing oncoproteins (like MDM2) and destabilizing tumor suppressors (like p53), USP7 has emerged as a promising therapeutic target in oncology.[1][3][4][5] Dysregulation of USP7 activity is linked to various pathologies, including cancer, neurodegenerative diseases, and viral infections.[1] this compound is a chemical compound designed to inhibit the deubiquitinase activity of USP7, making it a valuable tool for studying its biological functions and for potential therapeutic development.[6]

Principle of the Assay

The in vitro assay for this compound activity is a fluorometric method designed to measure the deubiquitinase activity of USP7. The assay utilizes a synthetic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), where the fluorophore AMC is quenched when conjugated to ubiquitin.[7] When active USP7 cleaves the isopeptide bond, AMC is released, resulting in a fluorescent signal that is directly proportional to the enzyme's activity.[7] The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in the presence of the compound.

Data Presentation: this compound Inhibitor Profile

The following table summarizes the inhibitory activity and selectivity of this compound against USP7 and other related enzymes.

| Compound | Target | IC50 Value | Selectivity Notes |

| This compound | USP7 | 77 µM | No significant inhibition observed against USP8, USP5, Uch-L1, Uch-L3, or caspase 3.[6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Signaling Pathway: USP7-MDM2-p53 Axis

USP7 is a critical regulator of the p53 tumor suppressor pathway. A primary mechanism is through its deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By inhibiting USP7, compounds like this compound cause the destabilization and degradation of MDM2. This, in turn, leads to the accumulation and activation of p53, which can then initiate cell cycle arrest and apoptosis in cancer cells.[4]

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant Human USP7 (e.g., Boston Biochem, E-519)

-

Substrate: Ubiquitin-AMC (e.g., BPS Bioscience, #79256)

-

Inhibitor: this compound (MedChemExpress, HY-114389)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA.[6]

-

Stop Solution: 100 mM Acetic Acid[6]

-

Plates: Black, flat-bottom 384-well plates suitable for fluorescence measurements.

-

Instrumentation: Fluorescence plate reader with excitation/emission wavelengths of ~350-380 nm and ~460 nm, respectively.[6][7]

-

Solvent: 100% DMSO for inhibitor stock solution.

Experimental Workflow Diagram

Step-by-Step Procedure

1. Reagent Preparation:

- Prepare the Assay Buffer as described in section 5.1 and keep it on ice.

- Prepare a 10 mM stock solution of this compound in 100% DMSO.[6]

- Create a serial dilution of the this compound stock solution in DMSO. Then, dilute these concentrations into the Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.[7]

- Dilute the recombinant USP7 enzyme to the desired final concentration (e.g., 100-200 pM) in cold Assay Buffer.[6][8]

- Dilute the Ub-AMC substrate to its final working concentration (e.g., 300 nM) in Assay Buffer.[6]

2. Assay Protocol:

- The final reaction volume is 10 µL per well in a 384-well plate.[6]

- Add the diluted this compound or DMSO (for vehicle control) to the appropriate wells.

- Add the diluted USP7 enzyme solution to all wells except for the "no enzyme" blank controls.

- Pre-incubate: Gently mix the plate and incubate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.[6]

- Initiate Reaction: Start the enzymatic reaction by adding the diluted Ub-AMC substrate solution to all wells.

- Incubate: Immediately mix the plate and incubate for 60 minutes at 37°C.[6] Protect the plate from light.

- Stop Reaction: Terminate the reaction by adding the Stop Solution (100 mM final concentration of acetic acid) to all wells.[6]

3. Data Acquisition and Analysis:

- Read the fluorescence intensity on a plate reader (Excitation: ~380 nm, Emission: ~460 nm).[6]

- Subtract the background fluorescence from the "no enzyme" blank wells.

- The percent inhibition is calculated using the following formula: % Inhibition = 100 x [1 - (Fluorescence with Inhibitor / Fluorescence of Vehicle Control)]

- Plot the percent inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for this compound.[6]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect the plate from light during incubation. |

| Contaminated buffer or reagents | Use fresh, high-quality reagents and sterile technique. | |

| Low signal-to-noise ratio | Insufficient enzyme or substrate | Optimize the concentrations of USP7 and Ub-AMC. |

| Incorrect filter settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for AMC. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |

| Temperature fluctuations | Maintain consistent incubation temperatures. | |

| Inhibitor precipitation | Check the solubility of this compound at the tested concentrations. The final DMSO should be ≤1%. |

References

- 1. mdpi.com [mdpi.com]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparation and Use of Usp7-IN-1 for Cell Culture

Introduction Usp7-IN-1 is a selective and reversible inhibitor of Ubiquitin-specific protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous key proteins involved in cellular processes such as the DNA damage response, cell cycle progression, and apoptosis.[4][5][6] By stabilizing oncoproteins and destabilizing tumor suppressors like p53, USP7 has emerged as a significant target in cancer research.[4][6] this compound inhibits the deubiquitinating activity of USP7, leading to the ubiquitination and subsequent proteasomal degradation of its substrates. This activity results in anti-proliferative effects, as demonstrated in HCT116 colorectal cancer cells where this compound has a GI50 (Growth Inhibition 50) of 67 μM.[1][3] These application notes provide a detailed protocol for the preparation of this compound stock solutions and their application in cell culture experiments.

Data Presentation

A summary of the key physicochemical and storage properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄ClN₃O₃ | [1] |

| Molecular Weight | 425.91 g/mol | [1][3] |

| CAS Number | 1381291-36-6 | [1][3] |

| Solubility (in DMSO) | 100 mg/mL (234.79 mM) | [1][2] |

| Storage (Powder) | 3 years at -20°C | [3] |

| Storage (Stock Solution) | 1 year at -80°C or 1 month at -20°C | [3] |

Signaling Pathway

The diagram below illustrates the mechanism of action for this compound. USP7 removes ubiquitin from its substrate proteins (e.g., MDM2, PLK1), protecting them from degradation. This compound inhibits this activity, leading to the accumulation of ubiquitinated substrates, their subsequent degradation by the proteasome, and downstream cellular effects like apoptosis and cell cycle arrest.

Experimental Protocols

1. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]

Materials:

-

This compound powder (e.g., 1 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 1 mg of the compound and place it in a sterile microcentrifuge tube.

-

Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Calculation: Volume (L) = Amount (mol) / Concentration (mol/L)

-

Amount (mol): 1 mg / 425.91 g/mol = 0.0000023479 mol

-

Volume (L): 0.0000023479 mol / 0.010 mol/L = 0.00023479 L = 234.8 µL

-

Therefore, add 234.8 µL of DMSO to 1 mg of this compound powder.[1]

-

-

Dissolution: Vortex the tube for 1-2 minutes to mix. To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]

Stock Solution Preparation Workflow

2. Protocol for Treating Cells with this compound